2-(2-naphthylsulfonyl)acetic acid
CAS No.: 15295-72-4
Cat. No.: VC8916088
Molecular Formula: C12H10O4S
Molecular Weight: 250.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 15295-72-4 |
|---|---|
| Molecular Formula | C12H10O4S |
| Molecular Weight | 250.27 g/mol |
| IUPAC Name | 2-naphthalen-2-ylsulfonylacetic acid |
| Standard InChI | InChI=1S/C12H10O4S/c13-12(14)8-17(15,16)11-6-5-9-3-1-2-4-10(9)7-11/h1-7H,8H2,(H,13,14) |
| Standard InChI Key | MKHDCRVCMRBIRI-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)CC(=O)O |
| Canonical SMILES | C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)CC(=O)O |
Introduction
Chemical Structure and Nomenclature
The IUPAC name for 2-(2-naphthylsulfonyl)acetic acid is 2-(naphthalen-2-ylsulfonyl)acetic acid. Its molecular formula is C₁₂H₁₀O₄S, with a molecular weight of 274.27 g/mol. The structure consists of a naphthalene ring system (C₁₀H₈) fused with a sulfonyl group (-SO₂-) at the second carbon position, which is further connected to a methylene bridge (-CH₂-) and a carboxylic acid functional group (-COOH).
Key Structural Features:
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Naphthalene Core: A bicyclic aromatic hydrocarbon providing rigidity and planar geometry.
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Sulfonyl Group: Electron-withdrawing in nature, influencing the compound’s acidity and reactivity.
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Acetic Acid Moiety: Introduces a carboxylic acid group, enabling hydrogen bonding and salt formation.
The sulfonyl group’s electron-withdrawing effects enhance the acidity of the acetic acid proton, with an estimated pKa of approximately 3.5–4.5 for the carboxylic acid group .
Synthesis and Manufacturing
The synthesis of 2-(2-naphthylsulfonyl)acetic acid can be achieved through a multi-step process involving sulfonation, chlorination, and nucleophilic substitution. Below is a generalized pathway inferred from analogous reactions :
Sulfonation of Naphthalene
Naphthalene undergoes sulfonation with concentrated sulfuric acid (98%) at elevated temperatures (160–166°C) to yield naphthalene-2-sulfonic acid as the major product. This reaction is regioselective, favoring the thermodynamically stable β-isomer (2-sulfonic acid) over the α-isomer (1-sulfonic acid) .
Reaction Conditions:
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Temperature: 160–166°C
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Sulfonating Agent: H₂SO₄ (98%)
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By-products: α-naphthalenesulfonic acid (minor), removed via hydrolysis at 140–150°C .
Conversion to Sulfonyl Chloride
Naphthalene-2-sulfonic acid is converted to naphthalene-2-sulfonyl chloride using phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). This step activates the sulfonic acid for subsequent nucleophilic substitution.
Reaction Mechanism:
Typical Conditions:
Nucleophilic Substitution with Glycolic Acid
The sulfonyl chloride intermediate reacts with glycolic acid (HOCH₂COOH) or its sodium salt in the presence of a base (e.g., NaOH) to form 2-(2-naphthylsulfonyl)acetic acid.
Reaction:
Purification:
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Recrystallization from ethanol/water mixtures.
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Column chromatography using silica gel and ethyl acetate/hexane eluents .
Physicochemical Properties
While experimental data for 2-(2-naphthylsulfonyl)acetic acid are scarce, properties can be extrapolated from structurally related compounds (Table 1) :
Table 1: Estimated Physicochemical Properties
| Property | Value/Range |
|---|---|
| Molecular Weight | 274.27 g/mol |
| Melting Point | 180–190°C (decomposes) |
| Solubility in Water | Slightly soluble (1–5 g/L) |
| logP (Octanol-Water) | 2.8–3.2 |
| pKa (Carboxylic Acid) | 3.5–4.5 |
Spectroscopic Characteristics:
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